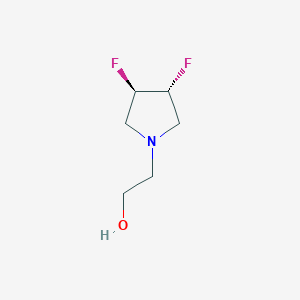
4-((4-Aminopiperidin-1-yl)methyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((4-Aminopiperidin-1-yl)methyl)phenol is an organic compound with the molecular formula C12H18N2O It consists of a phenol group substituted with a piperidine ring that has an amino group attached to it
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Aminopiperidin-1-yl)methyl)phenol typically involves the reaction of 4-hydroxybenzaldehyde with 4-aminopiperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The mixture is heated to reflux for several hours to ensure complete reaction, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated purification systems can streamline the process and reduce production costs.
化学反应分析
Types of Reactions
4-((4-Aminopiperidin-1-yl)methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.
Major Products
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Secondary or tertiary amines.
Substitution: Nitro, bromo, or sulfonyl derivatives of the original compound.
科学研究应用
4-((4-Aminopiperidin-1-yl)methyl)phenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate for various therapeutic applications, including neurological disorders and pain management.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 4-((4-Aminopiperidin-1-yl)methyl)phenol involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact mechanism can vary depending on the specific application and the molecular targets involved.
相似化合物的比较
4-((4-Aminopiperidin-1-yl)methyl)phenol can be compared with other similar compounds, such as:
3-((4-Aminopiperidin-1-yl)methyl)phenol: This compound has a similar structure but with the amino group positioned differently on the phenol ring.
4-((4-Aminopiperidin-1-yl)methyl)aniline: This compound has an aniline group instead of a phenol group.
4-((4-Aminopiperidin-1-yl)methyl)benzoic acid: This compound has a carboxylic acid group instead of a phenol group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
属性
分子式 |
C12H18N2O |
|---|---|
分子量 |
206.28 g/mol |
IUPAC 名称 |
4-[(4-aminopiperidin-1-yl)methyl]phenol |
InChI |
InChI=1S/C12H18N2O/c13-11-5-7-14(8-6-11)9-10-1-3-12(15)4-2-10/h1-4,11,15H,5-9,13H2 |
InChI 键 |
AMGFIJVPWRHZFG-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1N)CC2=CC=C(C=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,2,3,4-Tetrahydronaphthalen-1-amine (1S,3aR,6aS)-2-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B12858480.png)

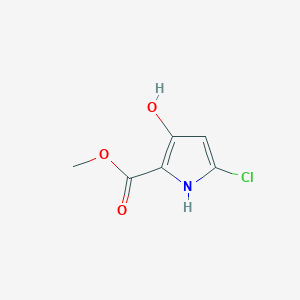
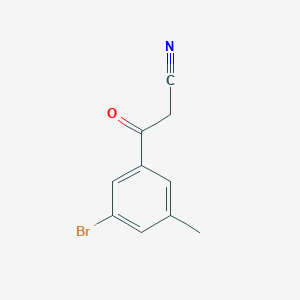
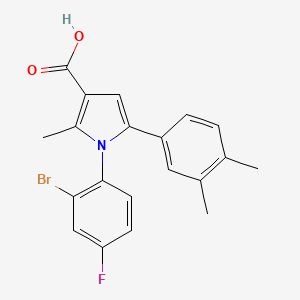

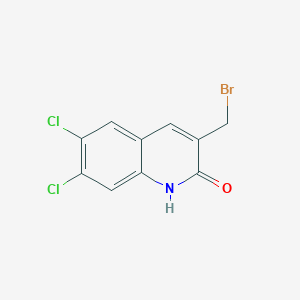
![5-[3-(4-Methoxy-3-methyl-phenyl)-propyl]-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12858512.png)
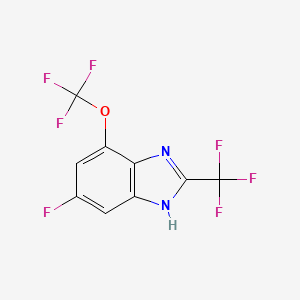
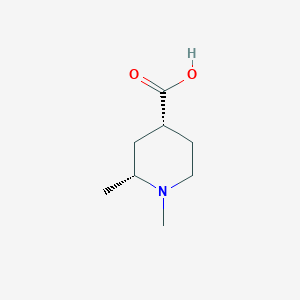
![N-(5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-yl)propionamide](/img/structure/B12858545.png)

